Sodium 2-amino-3-chloropyridine-4-thiolate
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Overview
Description
Sodium 2-amino-3-chloropyridine-4-thiolate is a chemical compound with the molecular formula C₅H₄ClN₂NaS and a molecular weight of 182.61 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a thiolate group. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-3-chloropyridine-4-thiolate typically involves the reaction of 2-amino-3-chloropyridine with sodium thiolate under controlled conditions. The reaction is carried out in an inert atmosphere, often at low temperatures (2-8°C) to prevent decomposition . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product. The compound is typically stored in dark, inert conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-3-chloropyridine-4-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides or sulfonates.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonates.
Reduction: Corresponding thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-amino-3-chloropyridine-4-thiolate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 2-amino-3-chloropyridine-4-thiolate involves its interaction with various molecular targets. The thiolate group can form covalent bonds with electrophilic centers in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The amino and chlorine substituents can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-chloropyridine: Lacks the thiolate group, resulting in different reactivity and applications.
2-amino-4-chloropyridine: Positional isomer with different chemical properties.
2-amino-3-bromopyridine-4-thiolate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
Sodium 2-amino-3-chloropyridine-4-thiolate is unique due to the presence of the thiolate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H4ClN2NaS |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
sodium;2-amino-3-chloropyridine-4-thiolate |
InChI |
InChI=1S/C5H5ClN2S.Na/c6-4-3(9)1-2-8-5(4)7;/h1-2H,(H3,7,8,9);/q;+1/p-1 |
InChI Key |
KZMNEAWEHFNPPY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C(=C1[S-])Cl)N.[Na+] |
Origin of Product |
United States |
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